molecular formula C14H14N6O2S B2953325 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1226458-49-6

3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2953325
CAS No.: 1226458-49-6
M. Wt: 330.37
InChI Key: RNAZJPJCLSWSEW-UHFFFAOYSA-N
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Description

3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C14H14N6O2S and its molecular weight is 330.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

For instance, similar compounds have shown to inhibit CDK2, which can lead to alterations in cell cycle progression .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with cell cycle regulation, given its potential inhibitory effect on CDK2 . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action can be significant at the molecular and cellular levels. For instance, similar compounds have shown potent cytotoxic activities against various cell lines . Specifically, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence or absence of certain reagents, temperature, and pH . For instance, the reaction of a similar compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride was found to depend on the reaction conditions .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c21-23(22)7-6-10(9-23)16-13-12-8-15-20(14(12)18-19-17-13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZJPJCLSWSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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